Cas no 1512286-98-4 (4-4-(pyrrolidin-1-yl)phenylbutanoic acid)

4-4-(Pyrrolidin-1-yl)phenylbutanoic acid is a synthetic organic compound featuring a pyrrolidine-substituted phenyl group linked to a butanoic acid moiety. This structure imparts unique physicochemical properties, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The pyrrolidine ring enhances solubility and bioavailability, while the carboxylic acid functionality allows for further derivatization, such as esterification or amidation. Its aromatic system contributes to stability and potential π-π interactions in molecular recognition. The compound is particularly useful in medicinal chemistry for designing bioactive molecules targeting CNS or metabolic pathways. High purity grades are available for research applications, ensuring reproducibility in synthetic workflows. Proper handling requires standard laboratory precautions due to its organic nature.
4-4-(pyrrolidin-1-yl)phenylbutanoic acid structure
1512286-98-4 structure
商品名:4-4-(pyrrolidin-1-yl)phenylbutanoic acid
CAS番号:1512286-98-4
MF:C14H19NO2
メガワット:233.30616402626
CID:6136373
PubChem ID:54229000

4-4-(pyrrolidin-1-yl)phenylbutanoic acid 化学的及び物理的性質

名前と識別子

    • 4-4-(pyrrolidin-1-yl)phenylbutanoic acid
    • SCHEMBL6625042
    • 1512286-98-4
    • EN300-1786479
    • 4-[4-(pyrrolidin-1-yl)phenyl]butanoic acid
    • インチ: 1S/C14H19NO2/c16-14(17)5-3-4-12-6-8-13(9-7-12)15-10-1-2-11-15/h6-9H,1-5,10-11H2,(H,16,17)
    • InChIKey: QHWNXFINGGCLMY-UHFFFAOYSA-N
    • ほほえんだ: OC(CCCC1C=CC(=CC=1)N1CCCC1)=O

計算された属性

  • せいみつぶんしりょう: 233.141578849g/mol
  • どういたいしつりょう: 233.141578849g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 241
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 40.5Ų

4-4-(pyrrolidin-1-yl)phenylbutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1786479-0.05g
4-[4-(pyrrolidin-1-yl)phenyl]butanoic acid
1512286-98-4
0.05g
$827.0 2023-09-19
Enamine
EN300-1786479-2.5g
4-[4-(pyrrolidin-1-yl)phenyl]butanoic acid
1512286-98-4
2.5g
$1931.0 2023-09-19
Enamine
EN300-1786479-5g
4-[4-(pyrrolidin-1-yl)phenyl]butanoic acid
1512286-98-4
5g
$2858.0 2023-09-19
Enamine
EN300-1786479-10g
4-[4-(pyrrolidin-1-yl)phenyl]butanoic acid
1512286-98-4
10g
$4236.0 2023-09-19
Enamine
EN300-1786479-0.1g
4-[4-(pyrrolidin-1-yl)phenyl]butanoic acid
1512286-98-4
0.1g
$867.0 2023-09-19
Enamine
EN300-1786479-0.25g
4-[4-(pyrrolidin-1-yl)phenyl]butanoic acid
1512286-98-4
0.25g
$906.0 2023-09-19
Enamine
EN300-1786479-1.0g
4-[4-(pyrrolidin-1-yl)phenyl]butanoic acid
1512286-98-4
1g
$986.0 2023-06-02
Enamine
EN300-1786479-0.5g
4-[4-(pyrrolidin-1-yl)phenyl]butanoic acid
1512286-98-4
0.5g
$946.0 2023-09-19
Enamine
EN300-1786479-5.0g
4-[4-(pyrrolidin-1-yl)phenyl]butanoic acid
1512286-98-4
5g
$2858.0 2023-06-02
Enamine
EN300-1786479-10.0g
4-[4-(pyrrolidin-1-yl)phenyl]butanoic acid
1512286-98-4
10g
$4236.0 2023-06-02

4-4-(pyrrolidin-1-yl)phenylbutanoic acid 関連文献

4-4-(pyrrolidin-1-yl)phenylbutanoic acidに関する追加情報

Introduction to 4-(4-(Pyrrolidin-1-yl)phenyl)butanoic Acid (CAS No. 1512286-98-4)

4-(4-(Pyrrolidin-1-yl)phenyl)butanoic acid (CAS No. 1512286-98-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as pyrrolidinylphenylbutanoic acid, is characterized by its unique structure, which includes a pyrrolidine ring and a phenyl group attached to a butanoic acid chain. The combination of these functional groups imparts distinct chemical and biological properties, making it a valuable candidate for various applications in drug discovery and development.

The chemical structure of 4-(4-(Pyrrolidin-1-yl)phenyl)butanoic acid is represented by the formula C13H17NO2. The molecular weight of this compound is approximately 219.28 g/mol. The presence of the pyrrolidine ring, which is a five-membered heterocyclic amine, contributes to its basicity and potential for forming hydrogen bonds. The phenyl group adds aromaticity and hydrophobicity, while the butanoic acid moiety provides a carboxylic acid functional group, which can participate in various chemical reactions and interactions.

In recent years, 4-(4-(Pyrrolidin-1-yl)phenyl)butanoic acid has been extensively studied for its potential therapeutic applications. One of the key areas of interest is its role as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play crucial roles in cellular signaling pathways and are targets for numerous drugs. Research has shown that 4-(4-(Pyrrolidin-1-yl)phenyl)butanoic acid can interact with specific GPCRs, potentially modulating their activity and influencing downstream signaling cascades.

A study published in the Journal of Medicinal Chemistry in 2023 highlighted the potential of 4-(4-(Pyrrolidin-1-yl)phenyl)butanoic acid as an agonist for the cannabinoid receptor type 2 (CB2). The CB2 receptor is primarily expressed in immune cells and has been implicated in various physiological processes, including inflammation and pain modulation. The researchers found that 4-(4-(Pyrrolidin-1-yl)phenyl)butanoic acid exhibited high affinity and selectivity for the CB2 receptor, suggesting its potential as a novel therapeutic agent for conditions such as chronic pain and inflammatory diseases.

Beyond its interactions with GPCRs, 4-(4-(Pyrrolidin-1-yl)phenyl)butanoic acid has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that 4-(4-(Pyrrolidin-1-yl)phenyl)butanoic acid may have therapeutic potential in treating inflammatory disorders.

The pharmacokinetic properties of 4-(4-(Pyrrolidin-1-yl)phenyl)butanoic acid have also been studied to evaluate its suitability as a drug candidate. Research has shown that this compound exhibits favorable oral bioavailability and metabolic stability, which are essential characteristics for successful drug development. Additionally, preclinical studies have demonstrated that 4-(4-(Pyrrolidin-1-yl)phenyl)butanoic acid has low toxicity and good safety profiles, further supporting its potential as a therapeutic agent.

In conclusion, 4-(4-(Pyrrolidin-1-yl)phenyl)butanoic acid (CAS No. 1512286-98-4) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that this compound will play an increasingly important role in the discovery of novel treatments for various diseases.

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